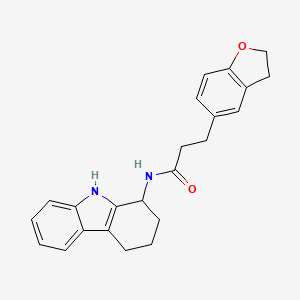![molecular formula C15H9Cl2N3OS B12160932 (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンは、そのユニークな構造特性と潜在的な用途により、さまざまな科学分野で注目を集めている複雑な有機化合物です。この化合物は、生物活性で知られるチアゾリジン-4-オンコアを特徴とし、ジクロロフェニル基とピリジニルメチリデン基で置換されており、その独特の化学挙動に寄与しています。
準備方法
合成経路と反応条件
(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンの合成は、通常、チアゾリジン-4-オン前駆体の存在下で、3,5-ジクロロアニリンとピリジン-3-カルバルデヒドを縮合させることから始まります。この反応は、通常、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われ、縮合プロセスを促進するために触媒量の酸または塩基が添加されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成のスケールアップを含みます。これには、収率と純度を最大化するための反応条件の最適化、反応パラメータをより適切に制御するための連続フローリアクターの採用、再結晶またはクロマトグラフィーなどの高度な精製技術の利用が含まれます。
化学反応の分析
反応の種類
(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることができ、対応する酸化物の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、イミン基をアミンに変換することが可能です。
置換: ジクロロフェニル基は、塩素原子がアミンやチオールなどの他の求核剤に置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常は水性または有機溶媒中。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; エタノールやテトラヒドロフランなどの溶媒中。
置換: アミン、チオールなどの求核剤; ジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はチアゾリジン-4-オン環の酸化物を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンは、さまざまな科学研究用途について調査されてきました。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 生物活性分子との構造的類似性から、酵素阻害剤または受容体モジュレーターとしての潜在能力について調査されています。
医学: 抗炎症、抗菌、抗癌活性など、潜在的な治療特性について調べられています。
科学的研究の応用
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Examined for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物のイミン基とチアゾリジン-4-オン基は、結合親和性と活性に重要です。活性部位と安定な複合体を形成することで酵素活性を阻害するか、特定の受容体部位に結合することで受容体機能を調節し、細胞シグナル伝達経路を変更する可能性があります。
類似の化合物との比較
類似の化合物
チアゾリジン-4-オン: 2,4-チアゾリジンジオンなどのチアゾリジン-4-オンコアを持つ化合物。生物活性で知られています。
イミン: シッフ塩基などのイミン基を含む化合物。その化学反応性と生物学的特性について広く研究されています。
ピリジン誘導体: ニコチンアミドなどのピリジン環を持つ化合物。生物学的システムにおいて重要な役割を果たします。
独自性
(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンは、その構造的特徴の組み合わせにより、独特の化学的および生物学的特性を持つことが特徴です。ジクロロフェニル基とピリジニルメチリデン基の両方があることで、他の類似の化合物と比較して、反応性が高まり、さまざまな用途の可能性が広がります。
この詳細な記事は、(2E,5Z)-2-[(3,5-ジクロロフェニル)イミノ]-5-(ピリジン-3-イルメチリデン)-1,3-チアゾリジン-4-オンについて、その合成、反応、用途、作用機序、類似の化合物との比較を網羅した包括的な概要を提供しています。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, which are known for their biological activities.
Imines: Compounds containing an imine group, like Schiff bases, which are widely studied for their chemical reactivity and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide, which play crucial roles in biological systems.
Uniqueness
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and pyridinylmethylidene groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C15H9Cl2N3OS |
|---|---|
分子量 |
350.2 g/mol |
IUPAC名 |
(5Z)-2-(3,5-dichlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-15-20-14(21)13(22-15)4-9-2-1-3-18-8-9/h1-8H,(H,19,20,21)/b13-4- |
InChIキー |
KUIHNHLNAFXFOY-PQMHYQBVSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
正規SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12160849.png)
![N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
![5-(5-methylfuran-2-yl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12160854.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12160879.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12160901.png)

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)hexanamide](/img/structure/B12160918.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
